3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
Description
3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is a thiophene-based derivative featuring a 4-methyl substitution on the thiophene ring, a carboxylic acid group at position 2, and a 4-methoxybenzoylamino moiety at position 3. This compound belongs to a class of molecules widely explored in medicinal and materials chemistry due to the versatility of the thiophene scaffold and the tunability of its substituents.
The 4-methoxybenzoyl group introduces electron-donating properties, which may influence solubility, reactivity, and intermolecular interactions. The carboxylic acid at position 2 enhances polarity, making the compound amenable to salt formation or further functionalization.
Properties
IUPAC Name |
3-[(4-methoxybenzoyl)amino]-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-8-7-20-12(14(17)18)11(8)15-13(16)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANPWXROFQHKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid typically involves the reaction of 4-methoxybenzoyl chloride with 4-methyl-2-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives with acylated amino and carboxylic acid groups are well-documented in the literature.
Structural and Substituent Analysis
Physicochemical and Electronic Properties
- Electron-Donating vs. Chlorine substituents (as in 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid) increase molecular weight and may enhance metabolic stability in biological systems .
- Steric Effects: Bulky groups like tert-butyl (in ) or phenoxy (in ) reduce conformational flexibility, which could impact binding affinity in receptor-ligand interactions.
Acid-Base Behavior :
- The carboxylic acid group (pKa ~2-3) ensures ionization at physiological pH, facilitating solubility and interaction with basic residues in proteins.
Research and Application Insights
- Synthetic Utility: Compounds like 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid (Catalog No. 168409, ) are often used as intermediates in synthesizing heterocyclic libraries for high-throughput screening.
- Biological Relevance: Sulfonamide-containing derivatives (e.g., ) are common in antimicrobial and anti-inflammatory agents due to their ability to mimic endogenous substrates.
Biological Activity
3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H13NO4S
- Molecular Weight : 291.32 g/mol
- CAS Number : [Not provided in the search results]
Research indicates that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. The primary mechanism involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
Inhibition of Tubulin Polymerization
Studies have shown that related compounds bind to the colchicine-binding site on tubulin, effectively preventing its polymerization. This leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- Substituents on the Aryl Ring : Variations in substituents at the 4-position of the aryl ring have been shown to enhance or diminish anticancer activity. Compounds with methoxy groups demonstrated improved potency compared to those without .
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| ATCAA-1 | None | 0.124 | High |
| ATCAA-2 | Methoxy | Low nM | Very High |
Case Studies
- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound were effective against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range. For example, one derivative exhibited an IC50 of 21 nM against various cancer cell lines .
- Multidrug Resistance : The ability of these compounds to overcome multidrug resistance (MDR) in cancer cells was also noted, indicating their potential as therapeutic agents in resistant cancer types .
- In Vivo Studies : Animal models treated with these compounds showed significant tumor reduction without notable neurotoxicity, suggesting a favorable safety profile alongside efficacy .
Q & A
Q. Key Parameters :
- Temperature control (e.g., 0–5°C during acylation to minimize side reactions).
- Catalyst selection (e.g., DMAP for enhanced acylation efficiency) .
How can researchers confirm the structural integrity of this compound?
Basic Research Question
Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Verify methoxy (–OCH₃) protons at δ 3.8–4.0 ppm and thiophene ring protons in the δ 6.5–7.5 range.
- ¹³C NMR : Confirm carbonyl (C=O) signals at ~170 ppm and aromatic carbons .
- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₄H₁₃NO₄S) .
- FT-IR : Identify amide N–H stretches (~3300 cm⁻¹) and C=O stretches (~1650 cm⁻¹) .
How can computational methods optimize the synthesis pathway?
Advanced Research Question
Quantum Chemical Calculations :
- Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers for key steps (e.g., acylation) .
- Reaction Path Search : Software like GRRM or Gaussian can predict favorable solvent systems (e.g., DMF vs. THF) and catalyst interactions .
Machine Learning : - Train models on existing reaction data to predict optimal molar ratios or reaction times, reducing trial-and-error experimentation .
How should researchers address discrepancies in reported biological activity data?
Advanced Research Question
Stepwise Validation :
- Replicate Experiments : Ensure consistent purity (e.g., ≥98% via HPLC) and storage conditions (e.g., inert atmosphere to prevent hydrolysis) .
- Target-Specific Assays : Use orthogonal assays (e.g., enzyme inhibition + cellular viability tests) to confirm mechanism-specific activity .
- Meta-Analysis : Compare data across studies while controlling for variables like cell line selection or solvent carriers (e.g., DMSO concentration) .
What strategies resolve low yields in the acylation step?
Advanced Research Question
Methodological Adjustments :
- Solvent Optimization : Switch to polar aprotic solvents (e.g., acetonitrile) to stabilize charged intermediates .
- Catalyst Screening : Test alternatives to DMAP, such as HOBt, to reduce steric hindrance during benzoylation .
- Stoichiometric Control : Use a 1.2–1.5 molar excess of 4-methoxybenzoyl chloride to drive the reaction to completion .
How can researchers design derivatives to enhance bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Strategies :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-methoxybenzoyl moiety to modulate electron density and binding affinity .
- Scaffold Hybridization : Merge the thiophene core with pharmacophores like chromenones (see ) to target multiple pathways .
- In Silico Docking : Use AutoDock or Schrödinger Suite to predict interactions with target proteins (e.g., kinases or GPCRs) .
What are best practices for characterizing degradation products?
Advanced Research Question
Forced Degradation Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
